molecular formula C24H25N5O2S B242046 N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

Numéro de catalogue B242046
Poids moléculaire: 447.6 g/mol
Clé InChI: DBKILLZRFYRLFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as EMA-401, is a novel small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a great need for new and effective treatments. EMA-401 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mécanisme D'action

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is a G protein-coupled receptor that is expressed in several tissues, including the nervous system. Activation of the AT2R has been shown to have analgesic effects in preclinical models of chronic pain. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide selectively blocks the AT2R, thereby reducing pain behaviors and improving functional outcomes.
Biochemical and physiological effects:
N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the activation of glial cells, which are involved in the development and maintenance of chronic pain, and reducing the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to improve nerve conduction velocity, which is often impaired in chronic pain conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its complex synthesis method, which may limit its availability for laboratory experiments.

Orientations Futures

There are several future directions for the development of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide in clinical trials for the treatment of chronic pain. Further studies are also needed to better understand the biochemical and physiological effects of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide and its potential for combination therapy with other analgesic drugs.
In conclusion, N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its selective antagonism of the AT2R and favorable safety profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanisms of action and potential for clinical use.

Méthodes De Synthèse

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of the benzimidazole core, which is then functionalized with a sulfanyl methyl group and an ethyl group. The final step involves the addition of a phenoxyacetamide group to the benzimidazole core. The synthesis of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. These studies have demonstrated that N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is effective in reducing pain behaviors and improving functional outcomes. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Propriétés

Nom du produit

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

Formule moléculaire

C24H25N5O2S

Poids moléculaire

447.6 g/mol

Nom IUPAC

N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H25N5O2S/c1-4-29-21-9-8-18(27-23(30)14-31-19-7-5-6-16(2)12-19)13-20(21)28-22(29)15-32-24-25-11-10-17(3)26-24/h5-13H,4,14-15H2,1-3H3,(H,27,30)

Clé InChI

DBKILLZRFYRLFR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

SMILES canonique

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.